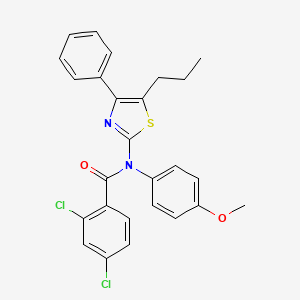![molecular formula C11H13BrN2O2S B4926131 3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MTT, which stands for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. MTT is widely used as a colorimetric assay to measure cell viability and proliferation.
Mécanisme D'action
The mechanism of action of MTT is based on its ability to be reduced by mitochondrial dehydrogenases in viable cells. The reduction of MTT results in the formation of a purple formazan product, which is insoluble in water and can be measured spectrophotometrically.
Biochemical and Physiological Effects:
MTT has no known direct biochemical or physiological effects on cells. However, its ability to be reduced by mitochondrial dehydrogenases in viable cells makes it a valuable tool for measuring cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTT is its ease of use and reliability in measuring cell viability and proliferation. It is also a cost-effective assay that requires minimal equipment and can be performed in a high-throughput manner. However, MTT has some limitations, including its inability to distinguish between cell death and growth arrest and its potential interference with certain compounds.
Orientations Futures
There are several future directions for research on MTT, including the development of new assays that can overcome its limitations, the optimization of its use in drug screening assays, and the exploration of its potential applications in other fields of research, such as cancer research and tissue engineering. Additionally, there is a need for further investigation into the mechanism of action of MTT and its interactions with different cell types and compounds.
Méthodes De Synthèse
MTT is synthesized by the reaction of 2-aminothiophenol with 2-bromoacetyl bromide, followed by the reaction of the resulting intermediate with 2-ethoxyamine. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
MTT has a wide range of applications in scientific research, including cell viability assays, drug screening, and cytotoxicity assays. It is commonly used to measure the metabolic activity of cells, as it is converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the color produced is directly proportional to the number of viable cells.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.BrH/c1-2-15-12-11(14)7-13-8-16-10-6-4-3-5-9(10)13;/h3-6,8H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAJRKXRBDPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-ethoxyacetamide;bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![5-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B4926070.png)


![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)

![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)